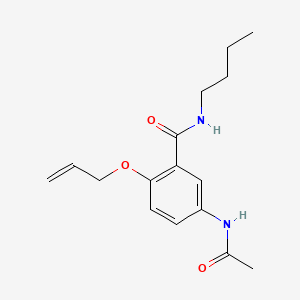
Benzamide, 5-acetamido-2-allyloxy-N-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-acetamido-2-allyloxy-N-butyl-, also known as 5-acetamido-2-allyloxy-N-butylbenzamide, is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an acetamido group, an allyloxy group, and a butyl group attached to a benzamide core.
Preparation Methods
The synthesis of Benzamide, 5-acetamido-2-allyloxy-N-butyl- typically involves multiple steps, starting with the preparation of the benzamide core. The acetamido group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride as reagents. The allyloxy group is added via an etherification reaction, typically involving allyl alcohol and a suitable catalyst. The butyl group is introduced through a substitution reaction, often using butyl bromide or butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Benzamide, 5-acetamido-2-allyloxy-N-butyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyloxy and butyl groups, using reagents such as sodium hydride or lithium aluminum hydride.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
Benzamide, 5-acetamido-2-allyloxy-N-butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-N-butyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Research is ongoing to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
Benzamide, 5-acetamido-2-allyloxy-N-butyl- can be compared with other similar compounds, such as:
5-acetamido-2-hydroxybenzamide: This compound has a hydroxyl group instead of an allyloxy group, leading to different chemical properties and reactivity.
N-butylbenzamide: This compound lacks the acetamido and allyloxy groups, resulting in a simpler structure and different applications.
5-acetamido-2-allyloxy-N-isobutylbenzamide: This compound has an isobutyl group instead of a butyl group, which can affect its steric properties and reactivity.
The uniqueness of Benzamide, 5-acetamido-2-allyloxy-N-butyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6382-49-6 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
5-acetamido-N-butyl-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H22N2O3/c1-4-6-9-17-16(20)14-11-13(18-12(3)19)7-8-15(14)21-10-5-2/h5,7-8,11H,2,4,6,9-10H2,1,3H3,(H,17,20)(H,18,19) |
InChI Key |
XQMBSOMZGBISMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)NC(=O)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















